5-Bromo-2-nitrobenzoic acid 5-Bromo-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 6950-43-2
VCID: VC1967144
InChI: InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Molecular Formula: C7H4BrNO4
Molecular Weight: 246.01 g/mol

5-Bromo-2-nitrobenzoic acid

CAS No.: 6950-43-2

Cat. No.: VC1967144

Molecular Formula: C7H4BrNO4

Molecular Weight: 246.01 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-nitrobenzoic acid - 6950-43-2

Specification

CAS No. 6950-43-2
Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
IUPAC Name 5-bromo-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Standard InChI Key FNINYRSNPGPWEL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Information

5-Bromo-2-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol . It is identified by the Chemical Abstracts Service (CAS) registry number 6950-43-2 . This compound belongs to the class of substituted benzoic acids, featuring a bromine atom at the 5-position and a nitro group at the 2-position of the benzene ring .

Nomenclature and Identifiers

The compound has several synonyms and identifiers in chemical databases and literature, which are summarized in Table 1.

Table 1: Nomenclature and Identification of 5-Bromo-2-nitrobenzoic acid

ParameterIdentifier
IUPAC Name5-bromo-2-nitrobenzoic acid
CAS Number6950-43-2
Molecular FormulaC₇H₄BrNO₄
Molecular Weight246.01 g/mol
European Community (EC) Number629-978-2
MDL NumberMFCD00093013
DSSTox Substance IDDTXSID10289945
InChI KeyFNINYRSNPGPWEL-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1Br)C(=O)O)N+[O-]

Physical and Chemical Properties

5-Bromo-2-nitrobenzoic acid possesses distinct physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is essential for researchers and industrial users.

Physical Properties

The compound typically appears as a crystalline solid with a color ranging from white to light yellow or cream . Its physical properties are outlined in Table 2.

Table 2: Physical Properties of 5-Bromo-2-nitrobenzoic acid

PropertyValueNote
Melting Point139-141°CExperimental value
Boiling Point382.08°CRough estimate
Density2.0176 g/cm³Rough estimate
Refractive Index1.6500Estimate
AppearanceCrystalline solidWhite to cream color
Storage ConditionsSealed in dry container at room temperatureRecommended for stability

Chemical Properties

Synthesis and Preparation Methods

There are several methods reported for the synthesis of 5-bromo-2-nitrobenzoic acid, with variations depending on the scale and application requirements.

Laboratory Scale Synthesis

While the search results don't provide a direct synthesis method specifically for 5-bromo-2-nitrobenzoic acid, we can draw parallels from the synthesis of its isomer, 2-bromo-5-nitrobenzoic acid, which is prepared through the nitration of 2-bromobenzoic acid .

For 5-bromo-2-nitrobenzoic acid, a similar approach would involve:

  • Starting with 2-nitrobenzoic acid

  • Performing selective bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst

  • Purification of the final product

Industrial Scale Production

For industrial applications, the synthesis might be optimized for larger scales. Drawing insights from similar compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid described in source , industrial production might involve:

  • Starting with more economical precursors

  • Multi-step processes optimized for yield and purity

  • Specific reaction conditions for selective functionalization

  • Purification methods suitable for large-scale operations

The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for achieving high yields and purity in industrial settings .

Applications and Uses

5-Bromo-2-nitrobenzoic acid has several significant applications in organic synthesis and pharmaceutical development.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its functional groups provide sites for further chemical transformations, making it useful in the development of:

  • Active pharmaceutical ingredients (APIs)

  • Drug precursors

  • Specialized pharmaceutical building blocks

Organic Synthesis

In organic chemistry, 5-bromo-2-nitrobenzoic acid acts as a versatile reagent for various transformations:

  • The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings)

  • The nitro group can be reduced to an amino group, opening pathways to other functional derivatives

  • The carboxylic acid function allows for esterification, amidation, and other carbonyl chemistry

Research and Development

The compound is used in academic and industrial research settings for developing new synthetic methodologies and investigating structure-activity relationships in potential bioactive compounds.

A similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes therapy .

ParameterClassification
GHS SymbolsGHS05, GHS06
Signal WordWarning/Danger
Hazard StatementsH301+H311+H331-H314, H315, H319, H335
Hazard ClassesSkin Irrit. 2 (100%), Eye Irrit. 2 (100%), STOT SE 3 (100%), Acute Tox. 4 (25%)
Precautionary StatementsP261, P264, P270, P271, P280, P301+P310, P305+P351+P338, and others

Research Findings and Current Applications

Recent research has expanded the understanding and applications of 5-bromo-2-nitrobenzoic acid and related compounds.

Synthetic Methodology Development

Studies have focused on improving the synthesis and modification of brominated nitrobenzoic acids for various applications. For instance, research on related compounds has explored:

  • Optimized bromination conditions to enhance selectivity and yield

  • Improved purification methods to obtain high-purity product

  • Novel reaction pathways utilizing these compounds as building blocks

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in brominated nitrobenzoic acids, including 5-bromo-2-nitrobenzoic acid. Research has demonstrated their utility in:

  • Developing new therapeutic agents

  • Creating building blocks for complex pharmaceutical structures

  • Serving as key intermediates in drug synthesis pathways

A notable example is the use of similar brominated compounds in the synthesis of SGLT2 inhibitors, which are important medications for treating type 2 diabetes .

Comparative Analysis with Similar Compounds

To better understand the unique properties and applications of 5-bromo-2-nitrobenzoic acid, it is helpful to compare it with structurally similar compounds.

Comparison with Structural Isomers

Table 4: Comparison of 5-Bromo-2-nitrobenzoic acid with its isomer

Property5-Bromo-2-nitrobenzoic acid2-Bromo-5-nitrobenzoic acid
CAS Number6950-43-2943-14-6
Melting Point139-141°C176.5-182.5°C
AppearanceWhite to creamCream to brown
Reactivity PatternOrtho-nitro influences carboxylic acidPara-nitro relative to carboxylic acid

This comparison highlights how the different positioning of functional groups affects physical properties and reactivity, despite the compounds having the same molecular formula.

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